烯丙基α-D-半乳糖苷

描述

Synthesis Analysis

The synthesis of allyl alpha-D-galactopyranoside and its derivatives often involves complex chemical reactions that target specific functional group transformations and protective strategies. For example, allyl 2,6-di-O-benzyl-α-D-galactopyranoside has been converted into various derivatives through tin-mediated alkylation, leading to high-yield production of compounds required for synthesizing analogues of the 'adenophostins' (Desai, Gigg, & Gigg, 1996). Furthermore, the synthesis of O-sulfo and O-methyl derivatives showcases the versatility of allyl alpha-D-galactopyranoside in producing compounds for sulfotransferase studies (Jain, Piskorz, & Matta, 1995).

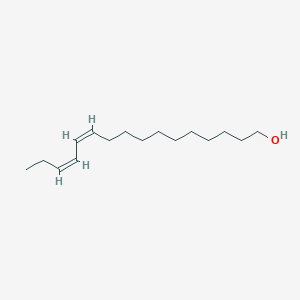

Molecular Structure Analysis

The molecular structure of allyl alpha-D-galactopyranoside derivatives is critical for understanding their reactivity and interactions. Detailed structural analysis is typically achieved through NMR and mass spectroscopy, which confirm the configurations and functional group orientations of synthesized compounds. These structural insights are pivotal for advancing the synthesis of complex carbohydrates and glycoconjugates (Jain, Piskorz, & Matta, 1995).

科研应用

合成和免疫应用

- 烯丙基α-D-半乳糖苷已被用于合成新糖蛋白,这在免疫学中非常重要。这些化合物与牛血清白蛋白等蛋白质结合,用作免疫试剂,用于确定抗体的表位特异性,特别是那些靶向Toxocara幼虫表面O-糖基的抗体(Amer, Hofinger, & Kosma, 2003)。

生物医学中的GlycoPAMAM树状聚合物

- 在生物医学研究中,烯丙基α-D-半乳糖苷在GlycoPAMAM树状聚合物的合成中发挥作用。这些树状聚合物具有T-抗原残基,显示出与花生凝集素和单克隆抗体等蛋白质结合的显著潜力。它们的高价性增强了结合相互作用和抑制潜力,使它们在生化研究中具有价值(Baek & Roy, 2002)。

碳水化合物研究和分子合成

- 这种化合物在碳水化合物研究中发挥了重要作用,特别是在复杂分子如丙基O-β-D-半乳糖苷的合成中。这些研究侧重于糖单元的逐步组装和转化,有助于更广泛地理解碳水化合物化学和分子合成(El-shenawy & Schuerch, 1984)。

糖聚合物和生物转化

- 烯丙基α-D-半乳糖苷还用于利用真菌α-半乳糖苷酶生产功能化的烷基α-D-半乳糖苷。这些衍生物对化学聚合至关重要,突显了该化合物在生产具有潜在应用的材料方面的作用,包括生物技术(Casali et al., 2002)。

材料科学中的接枝聚合

- 在材料科学中,烯丙基α-D-半乳糖苷在将碳水化合物单体接枝到聚对苯二甲酸乙二醇酯纤维等表面上具有重要意义。这种应用对于开发具有特定工业用途的定制表面性能的材料至关重要(Bech et al., 2007)。

性质

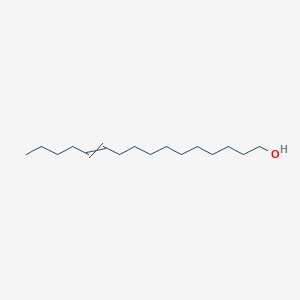

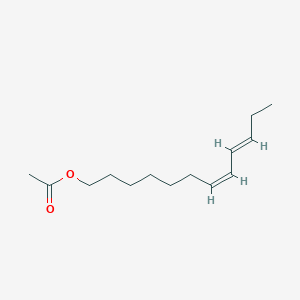

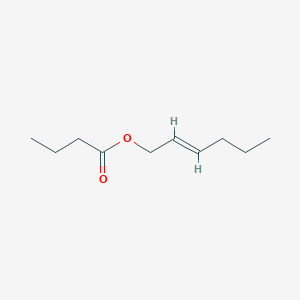

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-NXRLNHOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ally a-D-galactopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)